molecular formula C19H15N3O B2916777 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide CAS No. 1396707-20-2

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide

Cat. No. B2916777
CAS RN: 1396707-20-2
M. Wt: 301.349
InChI Key: XTJCQJYRLPVOOL-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide is a heterocyclic compound with a fused pyrazolo[1,5-a]pyridine and naphthalene ring system. The presence of these aromatic rings suggests potential biological activity and interesting photophysical properties .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[1,5-a]pyridine moiety fused to a naphthalene ring. The pyrazolo[1,5-a]pyridine portion contributes to its aromaticity and potential reactivity. The 3-ylmethyl group is attached to the pyridine nitrogen, likely influencing its biological properties .


Physical And Chemical Properties Analysis

  • Stability : Assessing its stability under various conditions (light, temperature, pH) is crucial for practical applications .

Scientific Research Applications

Medicinal Chemistry Applications

The synthesis of heteroaromatic rings, including pyrazolopyridines and naphthyridines, has significant potential in medicinal chemistry due to their structural novelty and potential pharmacological activities. For instance, robust and concise synthetic protocols for heterocycles like 1H-pyrazolo[3,4-c]pyridin-5-ol have been developed, highlighting their importance in future medicinal chemistry applications (P. E. S. Júnior et al., 2016).

Anticancer Activities

Certain derivatives of pyrazolo[1,5-a]pyridines and pyrazolonaphthyridines have been synthesized and evaluated for their anticancer activities. For example, pyrazolo[1,5-a]pyrimidine derivatives demonstrated potent anti-tumor cytotoxic activity in vitro against different human cancer cell lines (O. Ahmed et al., 2009). This suggests the potential of these compounds in developing new anticancer drugs.

Organic Light-Emitting Diodes (OLEDs)

Research into the synthesis of heteroleptic iridium(III) complexes with pyrazolopyridine derivatives has shown promising applications in OLEDs. These complexes exhibit high thermal stability and good electroluminescence performance, indicating their utility in developing polymer light-emitting diodes (Huaijun Tang et al., 2014). This highlights the role of pyrazolopyridine derivatives in improving the performance and efficiency of OLEDs.

Mechanism of Action

Unfortunately, there’s limited information on the mechanism of action for N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide. Its structural features suggest potential interactions with biological targets, possibly related to enzyme inhibition, receptor binding, or DNA interactions. Further studies are needed to elucidate its precise mode of action .

Safety and Hazards

  • Environmental Impact : Assess its environmental persistence and potential harm .

properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c23-19(17-9-5-7-14-6-1-2-8-16(14)17)20-12-15-13-21-22-11-4-3-10-18(15)22/h1-11,13H,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJCQJYRLPVOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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